(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is an organic compound belonging to the class of nitrophenols. It contains a benzene ring with both a hydroxyl group and a nitro group on different ring carbon atoms. This compound is known for its potential biological activities and is of interest in various scientific research fields.
Properties
Molecular Formula |
C17H12N2O4S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9+ |
InChI Key |
ZTWBCEZQPRYIGY-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of benzyl isothiocyanate with 2-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like ethanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitrating mixtures can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes involved in cell proliferation.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-3-NITROBENZALDEHYDE: Shares the nitrophenol moiety but lacks the thiazolanone structure.
BENZYL ISOTHIOCYANATE: Contains the benzyl group but lacks the nitrophenol and thiazolanone structures.
THIAZOLIDIN-4-ONE: Contains the thiazolidinone ring but lacks the benzyl and nitrophenol groups.
Uniqueness
3-BENZYL-5-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a benzyl group, a nitrophenol moiety, and a thiazolanone ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
